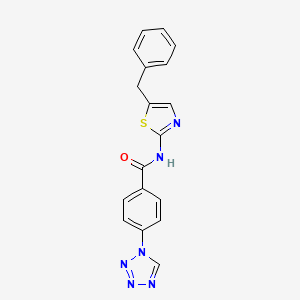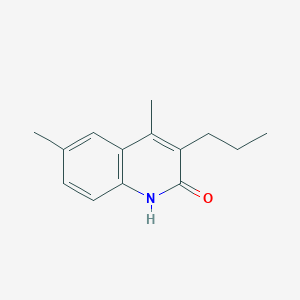![molecular formula C21H20N4O3 B5673819 [(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone](/img/structure/B5673819.png)
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of chromene, pyrrole, pyridine, and pyrazole, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene-pyrrole core: This step involves the cyclization of a suitable precursor to form the chromeno[3,4-c]pyrrole core. Reaction conditions often include the use of a strong acid catalyst and elevated temperatures.
Introduction of the hydroxymethyl group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base such as sodium hydroxide.
Attachment of the pyridin-4-yl group: This step involves the coupling of the pyridin-4-yl group to the chromene-pyrrole core, often using a palladium-catalyzed cross-coupling reaction.
Formation of the pyrazole ring: The final step involves the cyclization of a suitable precursor to form the pyrazole ring, typically using a base such as potassium carbonate and a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-4-yl group can undergo nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Receptor binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone can be compared with other similar compounds, such as:
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-4-yl)methanone: Similar structure but with a different position of the pyrazole ring.
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-3-yl-1H-pyrazol-5-yl)methanone: Similar structure but with a different position of the pyridine ring.
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-3-yl)methanone: Similar structure but with a different position of the pyrazole ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-12-21-11-25(10-16(21)15-3-1-2-4-19(15)28-13-21)20(27)18-9-17(23-24-18)14-5-7-22-8-6-14/h1-9,16,26H,10-13H2,(H,23,24)/t16-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXDFTCYDSQVJX-IIBYNOLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OCC2(CN1C(=O)C4=CC(=NN4)C5=CC=NC=C5)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1C(=O)C4=CC(=NN4)C5=CC=NC=C5)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5673744.png)
![1-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-oxopyridine-4-carboxamide](/img/structure/B5673750.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5673754.png)
![[3-allyl-1-(2-furylmethyl)-3-piperidinyl]methanol](/img/structure/B5673756.png)
![4-pyridinyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5673777.png)

![1,3-benzodioxol-5-yl{methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5673785.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5673786.png)
![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5673791.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide](/img/structure/B5673794.png)
![9-[(5-hydroxy-2-pyrazinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5673802.png)

![2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B5673818.png)
